molecular formula C22H22ClN5OS B2598349 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-41-0

5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2598349
CAS No.: 851969-41-0
M. Wt: 439.96
InChI Key: AVVBKYBDWKIOKJ-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique structure combining a thiazole ring, a triazole ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate nitriles or carboxylic acids, often under reflux conditions.

    Coupling with Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a halogenated precursor.

    Final Assembly: The final compound is assembled by coupling the thiazole-triazole intermediate with the piperazine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts such as palladium or copper to facilitate coupling reactions.

    Reaction Optimization: Fine-tuning reaction conditions (temperature, solvent, pH) to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and other transition metals for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and piperazine rings.

    Reduction Products: Reduced forms of nitro or carbonyl groups.

    Substitution Products: Halogenated or nitrated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, offering possibilities for treating neurological disorders, psychiatric conditions, and other diseases.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its robust chemical structure makes it suitable for various applications requiring stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a similar piperazine and triazole structure.

Uniqueness

5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of a thiazole and triazole ring system with a piperazine moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-5-7-17(23)14-16)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h2-9,14,19,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBKYBDWKIOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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